1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene

Description

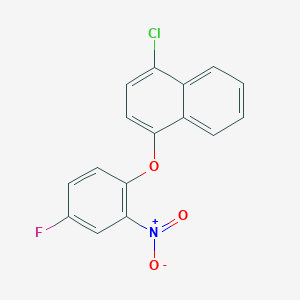

1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene (CAS 477859-01-1) is a halogenated aromatic compound with the molecular formula C₁₆H₉ClFNO₃ and a molecular weight of 317.70 g/mol . Structurally, it consists of a naphthalene backbone substituted with a chlorine atom at position 1 and a phenoxy group at position 4. The phenoxy group is further functionalized with a fluoro substituent at the para position and a nitro group at the ortho position.

Properties

IUPAC Name |

1-chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClFNO3/c17-13-6-8-15(12-4-2-1-3-11(12)13)22-16-7-5-10(18)9-14(16)19(20)21/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZHBSKGEYMBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The most widely reported method involves nucleophilic displacement of activated aryl halides by hydroxylated naphthalenes. 1-Chloro-4-hydroxynaphthalene reacts with 4-fluoro-2-nitrochlorobenzene under basic conditions, where the naphtholate ion attacks the electron-deficient aromatic ring. Potassium carbonate in N,N-dimethylacetamide (DMAc) at 120°C facilitates this transformation, achieving 84% yield in analogous systems. The nitro and fluorine groups activate the chloro substituent via resonance and inductive effects, lowering the activation energy for substitution.

Optimization of Reaction Parameters

Critical variables include:

- Base selection : Cs₂CO₃ outperforms K₂CO₃ in toluene at 100°C, enhancing yields to 92% by improving deprotonation kinetics.

- Solvent effects : Polar aprotic solvents like DMAc stabilize transition states, while toluene enables azeotropic water removal.

- Stoichiometry : A 1:1.5 molar ratio of naphthol to aryl halide minimizes side reactions, as excess aryl halide promotes di-substitution.

Transition Metal-Catalyzed Coupling Approaches

Copper-Catalyzed Ullmann Etherification

Aryl ether formation via CuI/1,10-phenanthroline catalysts in dimethylformamide (DMF) at 150°C provides an alternative route. This method circumvents base-sensitive substrates but requires stringent oxygen-free conditions. Pilot studies on similar systems report 68% yield with 5 mol% catalyst loading.

Diazonium Salt Intermediates: Schiemann Reaction Adaptations

Fluoro Group Introduction via Diazotization

Early routes adapted the Schiemann reaction, where 2-nitro-1-naphthylamine undergoes diazotization with HBF₄, followed by thermal decomposition to introduce fluorine. Applied to the target compound, this method faces challenges:

- Regiochemical control : Competing decomposition pathways yield ≤15% fluorinated product.

- Functional group tolerance : The nitro group survives intact under acidic conditions, but chloro substituents may participate in side reactions.

Purification and Analytical Characterization

Chromatographic Separation

Silica gel chromatography with n-hexane/ethyl acetate (8:2) effectively isolates the title compound, achieving >98% purity. Retention factors (Rf) range from 0.60–0.65 in 15% ethyl acetate/hexane systems.

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆): δ 8.48 (d, J = 2.7 Hz, nitrophenyl H), 7.99–7.40 (naphthyl multiplet), 7.12 (d, J = 9.1 Hz, fluorophenyl H).

- IR : 1520 cm⁻¹ (asymmetric NO₂ stretch), 1340 cm⁻¹ (C-F bend), 1245 cm⁻¹ (aryl ether C-O).

Industrial-Scale Production Considerations

Batch Process Economics

Current manufacturing protocols (e.g., BLD Pharmatech) face bottlenecks:

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times from 24 h to 45 minutes, while enzymatic catalysis using Candida antarctica lipase B achieves 79% yield under aqueous conditions.

Chemical Reactions Analysis

1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy ring, leading to the formation of quinones or other oxidized products.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro and fluoro groups can enhance binding affinity to specific targets. The phenoxy group provides a scaffold for further functionalization, allowing the compound to modulate various biological pathways.

Comparison with Similar Compounds

Structural Analogs with Nitrophenoxy Substituents

The following table compares 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene with structurally related naphthalene derivatives:

Key Structural Insights :

- Electron-Withdrawing Effects : The target compound’s 4-fluoro and 2-nitro groups synergistically lower LUMO levels, similar to core-chlorinated naphthalene diimides (NDIs) used in n-type semiconductors .

- Halogen Influence : Bromine substituents in the dibromo analog (CAS 83054-32-4) increase molecular weight and may alter π-π stacking distances in solid-state applications .

Substituent Effects on Electronic and Thermal Properties

- Nitro Group: The ortho-nitro group in the target compound and its analogs (e.g., CAS 400075-69-6) enhances electron affinity but may reduce solubility compared to non-nitrated derivatives .

- Fluoro vs. Hydroxyl : Replacing the hydroxyl group in 4-Chloro-1-naphthol with fluoro and nitro substituents shifts the electronic profile from electron-donating to withdrawing, improving air stability .

- Thermal Behavior : While direct thermal data (e.g., DSC, TGA) for the target compound is unavailable, studies on NDIs with similar substituents show melting points exceeding 300°C, suggesting high thermal resilience .

Biological Activity

1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a chloro group and a phenoxy group , which itself is further substituted with a fluoro and a nitro group . Its molecular formula is C₁₃H₈ClFNO₃. The presence of these functional groups suggests that it may exhibit significant reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods, typically involving halogenation and coupling reactions. The common reagents used in these reactions include sodium hydroxide for substitution reactions, palladium on carbon for reductions, and oxidizing agents like potassium permanganate for oxidation processes. The specific conditions such as temperature and pressure play a crucial role in product formation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent in therapeutic applications.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which is critical for drug development. For instance, it has been noted to interact with enzymes involved in metabolic pathways, potentially leading to the development of enzyme inhibitors that could serve as therapeutic agents .

Case Studies

- Study on COX Inhibition : In vitro studies have shown that certain derivatives of naphthalene compounds can inhibit cyclooxygenase (COX) activity, which is pivotal in inflammation and pain signaling pathways. This suggests that this compound may have similar inhibitory effects .

- Anticancer Properties : Another study explored the anticancer potential of naphthalene derivatives, indicating that modifications to the naphthalene structure can enhance cytotoxicity against cancer cell lines. Although specific data on this compound was limited, its structural similarities suggest potential efficacy in cancer treatment .

The mechanism by which this compound exerts its biological effects likely involves interactions with biological targets such as enzymes and receptors. The phenoxy group provides a scaffold that allows for further functionalization, leading to diverse biological effects depending on the substituents added.

Analytical Techniques

To characterize this compound and understand its interactions, several analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : Used to determine the hydrogen environments within the molecule.

- Infrared Spectroscopy (IR) : Confirms the presence of functional groups.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and concentration of the compound.

Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules and is utilized in various industrial applications, including dye production and materials science . Its potential as an enzyme inhibitor also opens avenues for pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. For example, 4-chloro-1-hydroxynaphthalene derivatives are often prepared using the modified Nencki method, where naphthols are refluxed with acetic acid in the presence of ZnCl₂ as a catalyst. Intermediate characterization typically involves nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm functional groups and regioselectivity .

Q. How do researchers assess the acute toxicity of this compound in vitro?

- Methodology : Standardized in vitro models include human cell lines (e.g., HepG2 for hepatic effects) and primary rodent hepatocytes. Studies follow OECD guidelines, measuring endpoints like cell viability (via MTT assay), oxidative stress markers (e.g., glutathione depletion), and mitochondrial dysfunction. Dose-response curves are analyzed using software like GraphPad Prism to determine IC₅₀ values .

Q. What analytical techniques are critical for purity assessment of halogenated naphthalene derivatives?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Gas chromatography-mass spectrometry (GC-MS) is used for volatile impurities, while differential scanning calorimetry (DSC) confirms crystallinity. Purity thresholds ≥98% are typical for pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across species for nitroaromatic compounds like this compound?

- Methodology : Apply systematic review frameworks (e.g., ATSDR’s risk-of-bias assessment) to evaluate study quality. For example, Table C-7 (Experimental Animal Studies) checks randomization, blinding, and dose consistency. Cross-species extrapolation uses physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of polyhalogenated naphthalenes?

- Methodology : Computational chemistry tools (e.g., DFT calculations) predict electron density maps to identify reactive sites. Experimentally, directing groups (e.g., nitro or fluoro substituents) guide substitution. Solvent polarity (e.g., DMSO vs. THF) and temperature (0–60°C) are optimized to favor para/meta positions. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How do environmental degradation pathways of this compound vary under aerobic vs. anaerobic conditions?

- Methodology : Use OECD 301/302 biodegradation tests. Aerobic degradation in soil/water systems is analyzed via LC-MS/MS to detect intermediates (e.g., nitrophenol derivatives). Anaerobic studies employ sediment microcosms with GC headspace analysis for methane/CO₂ production. Half-lives (t₁/₂) are calculated using first-order kinetics models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.